(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride
Description
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a substituted pyrazole ring. Its molecular formula is C₆H₆Cl₂N₂O₂S, with a molecular weight of approximately 229.0 g/mol (calculated based on structural analogs). The compound comprises a pyrazole core substituted with a methyl group at position 1, a chlorine atom at position 4, and a methanesulfonyl chloride group at position 3. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly in nucleophilic substitution reactions to form sulfonamides or sulfonate esters. However, specific applications for this pyrazole derivative remain undocumented in the provided literature.
The compound’s reactivity is governed by the electron-withdrawing nature of the sulfonyl chloride group and the steric/electronic effects of the pyrazole substituents.
Properties
IUPAC Name |
(4-chloro-1-methylpyrazol-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLXZNGJYGSGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CS(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may involve more rigorous purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific conditions used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form sulfonamide, sulfonate ester, and other derivatives.
Comparison with Similar Compounds
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride
This bromo-substituted analog (CAS: 2138010-82-7, C₅H₆BrClN₂O₂S , MW: 273.54 g/mol ) differs only in the halogen substituent (Br vs. Cl at position 4). Key comparisons include:
- Molecular Weight : The bromo derivative is ~44.5 g/mol heavier due to bromine’s higher atomic mass.
- Reactivity : Bromine’s larger atomic size may reduce nucleophilic substitution rates compared to the chloro analog due to increased steric hindrance. However, bromine’s superior leaving-group ability could enhance reactivity in specific contexts.
- Predicted Collision Cross-Section (CCS) : For the bromo compound, CCS values range from 141.1–147.1 Ų across adducts . The chloro analog’s CCS is expected to be slightly smaller due to reduced atomic volume.
Other Pyrazole-Based Sulfonyl Chlorides
describes a related pyrazole derivative with a trifluoromethyl group and aldehyde functionality. Such structural variations significantly alter electronic properties:
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may hinder nucleophilic attack at the sulfur center, offsetting electronic activation.
Comparison with Non-Pyrazole Sulfonyl Chlorides
Methanesulfonyl Chloride (CH₃SO₂Cl)
- Molecular Weight : 114.55 g/mol .
- Reactivity : Highly reactive; hydrolyzes rapidly in aqueous NaOH at room temperature .
- Safety : Corrosive, acutely toxic (oral, dermal, inhalation), and hazardous to aquatic systems .
- Key Difference : The absence of a pyrazole ring in methanesulfonyl chloride reduces steric hindrance, enabling faster reaction kinetics compared to the pyrazole derivative.
Benzenesulfonyl Chloride (C₆H₅SO₂Cl)
- Reactivity : Less reactive than methanesulfonyl chloride; requires prolonged stirring or refluxing with NaOH for hydrolysis .
- Steric/Electronic Effects : The benzene ring’s electron-withdrawing nature activates the sulfonyl chloride group, but steric bulk slows reactions compared to smaller analogs.
Reactivity and Stability Trends
A hypothesized reactivity hierarchy for sulfonyl chlorides, based on structural and electronic factors:
Methanesulfonyl chloride > (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride > Benzenesulfonyl chloride
- The pyrazole derivative’s reactivity is intermediate: The chloro substituent activates the sulfonyl chloride electronically, but the pyrazole ring introduces steric hindrance.
Data Tables
Table 1: Molecular Properties of Selected Sulfonyl Chlorides
Table 2: Predicted Physical Properties (Bromo Analog)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 272.90948 | 143.3 |
| [M+Na]⁺ | 294.89142 | 145.9 |
| [M-H]⁻ | 270.89492 | 141.1 |
Biological Activity
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride (CAS No. 2245066-84-4) is a pyrazole derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a sulfonyl chloride functional group, which contributes to its electrophilic nature, allowing it to interact with various biological macromolecules, including proteins and enzymes.
- Molecular Formula: CHClNOS
- Molecular Weight: 229.08 g/mol
- Purity: >97%
- Storage Conditions: Inert atmosphere, 2-8°C
The biological activity of (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to act as an enzyme inhibitor, which is significant in drug development aimed at modulating specific biological pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes by covalently modifying active site residues. For instance, studies have shown that similar pyrazole derivatives exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Target Enzyme | IC Value |
|---|---|---|
| (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride | CDK2 | TBD |
| Other pyrazole derivatives | CDK9 | 1.8 µM |
Anticancer Activity
In vitro studies have demonstrated that compounds with structural similarities to (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds targeting CDK2 have shown promising results in inhibiting cell growth in HeLa and HCT116 cells.
Cytotoxicity Assays
The cytotoxic effects of (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride were evaluated using the MTT assay across several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa | TBD |
| A375 | TBD |
| HCT116 | TBD |
Structural Analogues and Their Activities
Several structurally related compounds have been studied for their biological activities, providing insights into the structure-activity relationship (SAR):
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride | CHBrNOS | Bromine enhances electrophilicity |
| (1-Ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride | CHClNOS | Ethyl group alters steric properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
